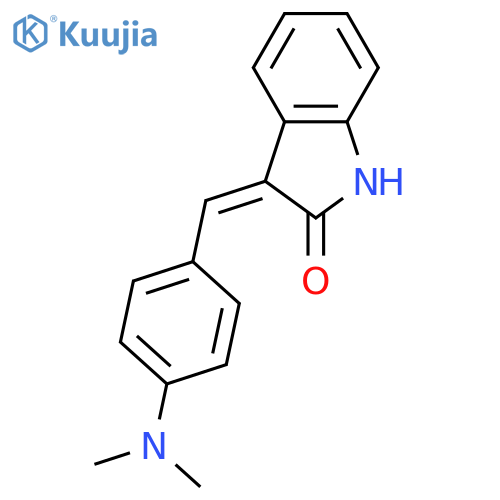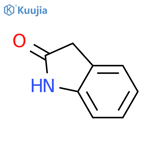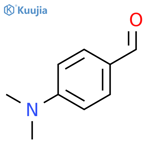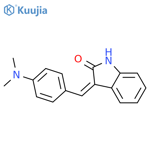- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases, Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603
Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)

90828-16-3 structure
商品名:(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
CAS番号:90828-16-3
MF:C17H16N2O
メガワット:264.321743965149
MDL:MFCD00224096
CID:1959890
PubChem ID:6450842
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-
- (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)
- (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one
- cis-SU 4312
- (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
-
- MDL: MFCD00224096
- インチ: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
- InChIKey: UAKWLVYMKBWHMX-PTNGSMBKSA-N
- ほほえんだ: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥ 7898 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥7898.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 10mg |
¥4388.00 | 2022-04-26 | |
| Enamine | EN300-21037516-0.05g |
(3Z)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one |
90828-16-3 | 0.05g |
$636.0 | 2023-09-16 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-100mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 100mg |
¥ 17219 | 2023-09-08 | |
| 1PlusChem | 1P01KZ5V-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$296.00 | 2024-04-20 | |
| 1PlusChem | 1P01KZ5V-1mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 1mg |
$205.00 | 2024-04-20 | |
| Aaron | AR01KZE7-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$471.00 | 2024-07-18 | |
| Aaron | AR01KZE7-10mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 10mg |
$629.00 | 2025-02-11 | |
| Aaron | AR01KZE7-5mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 5mg |
$427.00 | 2025-02-11 |
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Ethanol ; 16 h, rt → reflux
リファレンス
- Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding Assay, ACS Chemical Biology, 2014, 9(2), 517-525
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils, Journal of Medicinal Chemistry, 2015, 58(15), 6002-6017
合成方法 4
はんのうじょうけん
リファレンス
- Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors, MedChemComm, 2016, 7(4), 646-653
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, 0 °C; 10 - 12 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
- Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinase, Chemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839
合成方法 6
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ; 4 h, reflux
リファレンス
- 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis, Natural Product Research, 2022, 36(15), 3887-3893
合成方法 7
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Methanol ; 3.5 h, reflux
リファレンス
- Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell death, Chemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097
合成方法 8
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 h, 80 °C
リファレンス
- Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors, ACS Pharmacology & Translational Science, 2020, 3(2), 305-320
合成方法 9
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
リファレンス
- Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies, Farmaco, 2005, 60(6-7), 497-506
合成方法 10
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ; 14 - 18 h, 90 °C
リファレンス
- Highly Efficient Oxindole-Based Molecular Photoswitches, Chemistry - A European Journal, 2023, 29(55),
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one 関連文献
-
Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702
90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one

清らかである:99%
はかる:1g
価格 ($):249



